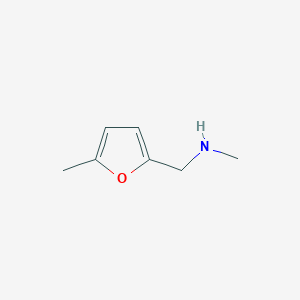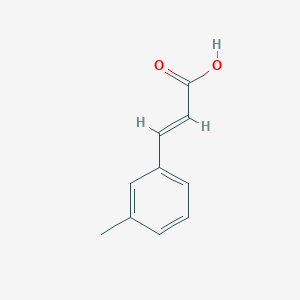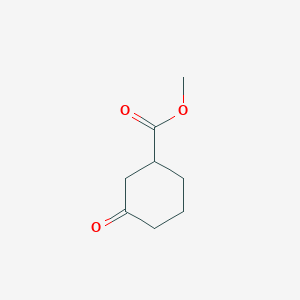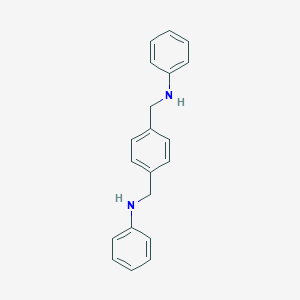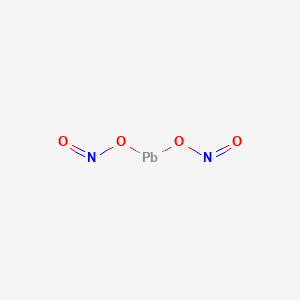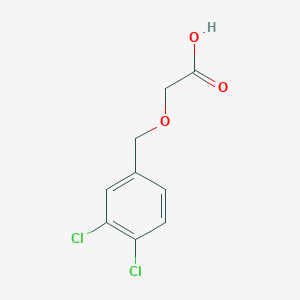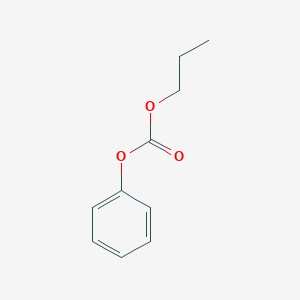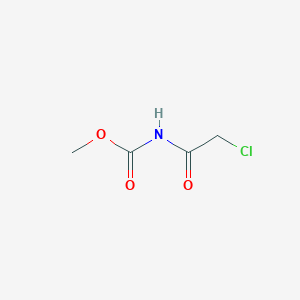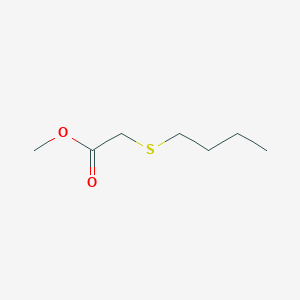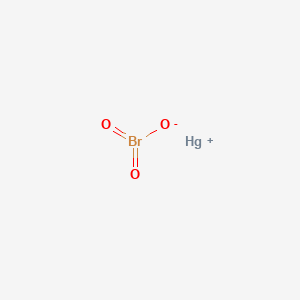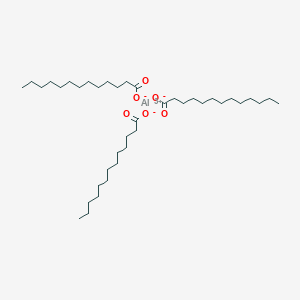
2,2,3,3-Tetramethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethylhexane is a branched hydrocarbon compound with the chemical formula C10H22. It is a colorless liquid that is highly flammable and has a faint odor. This compound is widely used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethylhexane is not well understood. However, it is believed to interact with the cell membrane and alter its fluidity, thereby affecting the function of various membrane-associated proteins.
Biochemical and Physiological Effects:
2,2,3,3-Tetramethylhexane has been shown to have several biochemical and physiological effects. It has been found to have a mild irritant effect on the skin and eyes. It can also cause respiratory irritation when inhaled. However, these effects are generally mild and transient.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2,3,3-Tetramethylhexane in lab experiments is its high solubility in various organic solvents, which makes it an ideal solvent for many organic chemistry reactions. However, its high flammability and low flash point can make it hazardous to handle, and appropriate safety precautions should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research involving 2,2,3,3-Tetramethylhexane. One area of interest is its potential use as a fuel additive due to its high octane rating and low volatility. Another area of interest is its potential use as a solvent in the development of new organic compounds with unique properties. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 2,2,3,3-Tetramethylhexane can be achieved through various methods, including the reaction of 2-methyl-2-pentene with isobutene in the presence of a catalyst. Another method involves the reaction of 3-methyl-3-pentene with isobutene in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethylhexane has numerous scientific research applications due to its unique properties. It is commonly used as a solvent in organic chemistry reactions, particularly in the synthesis of various organic compounds. It is also used as a reference compound in gas chromatography and mass spectrometry.
Propiedades
Número CAS |
13475-81-5 |
|---|---|
Nombre del producto |
2,2,3,3-Tetramethylhexane |
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-8-10(5,6)9(2,3)4/h7-8H2,1-6H3 |
Clave InChI |
RMQHJMMCLSJULX-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(C)(C)C |
SMILES canónico |
CCCC(C)(C)C(C)(C)C |
Punto de ebullición |
160.3 °C |
melting_point |
-54.0 °C |
Otros números CAS |
13475-81-5 |
Sinónimos |
2,2,3,3-tetramethylhexane |
Presión de vapor |
3.89 mmHg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



